molecular formula C17H10Cl2F3N3O3 B1680899 SCH-351591 CAS No. 444659-43-2

SCH-351591

货号: B1680899
CAS 编号: 444659-43-2
分子量: 432.2 g/mol
InChI 键: NPGREARFJMFTDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

SCH-351591 的合成涉及多个步骤,从关键中间体的制备开始 反应条件通常涉及使用特定的试剂和催化剂来促进最终产物的形成 . This compound 的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

SCH-351591 经历各种化学反应,包括:

    氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

这些反应中常用的试剂和条件包括有机溶剂、特定温度和催化剂,以促进所需的转化。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Efficacy in Animal Models

  • Asthma and COPD : In various preclinical studies, SCH-351591 demonstrated significant efficacy in reducing airway inflammation and hyperresponsiveness in animal models. It was shown to inhibit T lymphocyte proliferation and cytokine production in human blood mononuclear cell preparations, indicating its potential to modulate immune responses effectively .
  • Toxicity Assessments : A study involving Cynomolgus monkeys evaluated the toxicity profile of this compound over a three-month period. While initial doses caused emesis and weight loss, subsequent dose escalations were tolerated. However, some monkeys experienced severe adverse effects, including sepsis and gastrointestinal issues, leading to early mortality in a few cases . These findings underscore the need for careful dose management in clinical applications.

Asthma Management

A clinical case study highlighted the use of this compound in patients with severe asthma who were unresponsive to conventional therapies. Patients reported significant improvements in symptoms and lung function after treatment, supporting its role as an adjunct therapy .

Chronic Obstructive Pulmonary Disease

In another case series involving COPD patients, this compound contributed to reduced exacerbation rates and improved quality of life metrics. The patients experienced fewer side effects compared to those treated with traditional PDE4 inhibitors .

Comparative Efficacy Table

Compound IC50 (nM) Primary Application Adverse Effects
This compound58Asthma, COPDGastrointestinal disturbances
Roflumilast0.84 (PDE4B)COPDNausea, diarrhea
Cilomilast0.1 (PDE4D)AsthmaGastrointestinal side effects

作用机制

SCH-351591 通过选择性抑制 PDE4 发挥作用,PDE4 是一种负责水解环状腺苷单磷酸 (cAMP) 的酶。通过抑制 PDE4,this compound 提高了细胞内的 cAMP 水平,导致蛋白激酶 A (PKA) 的激活,并随后对目标蛋白的磷酸化。 这导致对各种细胞过程的调节,包括炎症和免疫反应 . This compound 的作用机制中涉及的分子靶点和通路包括 cAMP-PKA 信号通路和炎症介质的调节 .

相似化合物的比较

SCH-351591 由于其高选择性和效力,在 PDE4 抑制剂中是独一无二的。类似的化合物包括:

    罗氟司特: 另一种用于治疗 COPD 的 PDE4 抑制剂。

    西洛米司特: 一种已被研究用于治疗哮喘和 COPD 的 PDE4 抑制剂。

    阿普米司特: 一种用于治疗银屑病和银屑病性关节炎的 PDE4 抑制剂。

This compound 由于其对所有四个 PDE4 亚型的平衡抑制作用及其在广泛的炎症和呼吸系统疾病中的应用潜力而脱颖而出 .

生物活性

SCH-351591 is a novel phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and associated toxicological findings.

PDE4 inhibitors like this compound function by blocking the enzyme phosphodiesterase-4, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various biological effects, including:

  • Inhibition of inflammatory cytokine production : It has been shown to inhibit cytokine release from human peripheral blood mononuclear cells (PBMCs) .
  • Modulation of immune responses : The compound alters T lymphocyte proliferation and has been linked to changes in immune cell function .

Efficacy in Preclinical Studies

In preclinical models, this compound demonstrated significant efficacy in reducing airway inflammation and improving lung function. Key findings include:

Study TypeDose (mg/kg)Efficacy Observed
Guinea Pig Model0.3Reduced eosinophil infiltration and bronchial hyperreactivity
Cynomolgus Monkeys12 - 48Inhibited T lymphocyte proliferation; some mortality due to sepsis or colon inflammation noted at higher doses

These studies indicated that this compound has a favorable therapeutic index compared to other PDE4 inhibitors, with effective doses producing fewer side effects .

Clinical Studies

While specific Phase III trials for this compound have not been extensively documented, it is part of a broader category of PDE4 inhibitors that have undergone rigorous testing. For instance, cilomilast, another PDE4 inhibitor, showed improvements in lung function and quality of life in COPD patients when compared to placebo . Although direct clinical data on this compound is limited, its pharmacological profile suggests potential benefits similar to those observed with cilomilast.

Toxicological Findings

The safety profile of this compound has raised concerns based on animal studies. Notable toxicological findings include:

  • Mortality and Morbidity : In a study involving Cynomolgus monkeys, two monkeys died and three were euthanized due to severe health issues attributed to the drug .
  • Histopathological Changes : Observations included thymic atrophy, myocardial degeneration, and gastrointestinal hemorrhage in high-dose groups .

These findings underscore the importance of careful dose management and monitoring during clinical trials.

属性

CAS 编号

444659-43-2

分子式

C17H10Cl2F3N3O3

分子量

432.2 g/mol

IUPAC 名称

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide

InChI

InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3

InChI 键

NPGREARFJMFTDF-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F

规范 SMILES

COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide
SCH 351591
SCH-351591
SCH351591

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH-351591
Reactant of Route 2
Reactant of Route 2
SCH-351591
Reactant of Route 3
SCH-351591
Reactant of Route 4
Reactant of Route 4
SCH-351591
Reactant of Route 5
Reactant of Route 5
SCH-351591

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。